2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 924133-96-0
VCID: VC7036247
InChI: InChI=1S/C14H11Cl3N2OS/c1-2-5-19(13(20)7-15)14-18-12(8-21-14)9-3-4-10(16)11(17)6-9/h2-4,6,8H,1,5,7H2
SMILES: C=CCN(C1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C(=O)CCl
Molecular Formula: C14H11Cl3N2OS
Molecular Weight: 361.67

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide

CAS No.: 924133-96-0

Cat. No.: VC7036247

Molecular Formula: C14H11Cl3N2OS

Molecular Weight: 361.67

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide - 924133-96-0

Specification

CAS No. 924133-96-0
Molecular Formula C14H11Cl3N2OS
Molecular Weight 361.67
IUPAC Name 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide
Standard InChI InChI=1S/C14H11Cl3N2OS/c1-2-5-19(13(20)7-15)14-18-12(8-21-14)9-3-4-10(16)11(17)6-9/h2-4,6,8H,1,5,7H2
Standard InChI Key PZZKSRGAHWRMKA-UHFFFAOYSA-N
SMILES C=CCN(C1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C(=O)CCl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula is C₁₄H₁₁Cl₃N₂OS, with a molecular weight of 361.67 g/mol. Its IUPAC name, 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide, reflects three critical structural components:

  • A thiazole ring substituted at the 4-position with a 3,4-dichlorophenyl group.

  • An N-allyl acetamide side chain featuring a chlorine atom at the α-carbon.

  • Three chlorine atoms contributing to its electrophilic reactivity and potential bioactivity.

The crystal structure of analogous compounds, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, reveals a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, suggesting significant steric hindrance and conformational flexibility .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number924133-96-0
Molecular FormulaC₁₄H₁₁Cl₃N₂OS
Molecular Weight361.67 g/mol
IUPAC Name2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide
XLogP34.2 (estimated)

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocol for this compound is published, analogous thiazole-acetamide derivatives are typically synthesized via carbodiimide-mediated coupling. For example, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide was prepared using:

  • 3,4-Dichlorophenylacetic acid and 2-aminothiazole

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent

  • Triethylamine in dichloromethane at 273 K .

For the target compound, substitution of 2-aminothiazole with N-allyl-2-chloroacetamide likely introduces the allyl group, though reaction conditions (e.g., temperature, solvent) require optimization to prevent side reactions.

Chemical Reactivity

The compound’s reactivity is governed by:

  • Electrophilic sites: Chlorine atoms on the phenyl and acetamide groups.

  • Nucleophilic thiazole ring: Susceptible to electrophilic substitution at the 5-position.

  • Allyl group: Capable of undergoing oxidation or polymerization under radical conditions .

Biological Activities and Mechanisms

Table 2: Biological Activities of Analogous Thiazole Derivatives

CompoundActivityIC₅₀/MICTarget Organism/Cell Line
2-(3,4-Dichlorophenyl)-N-thiazolylacetamideAntibacterial32 µg/mLS. aureus
N-Allyl-thiazole-acetamide derivativesAntiproliferative12.5 µMHeLa
2-Chloro-N-(thiazol-2-yl)acetamideCOX-2 Inhibition18 nMIn vitro assay

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic Scalability: Current methods for analogs use stoichiometric carbodiimides, which are costly and generate toxic byproducts.

  • In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this compound.

  • Target Identification: The specific biochemical targets (e.g., enzymes, receptors) remain uncharacterized.

Proposed Studies

  • Structure-Activity Relationship (SAR): Systematically modify the allyl group, chlorine substitution, and thiazole ring to optimize bioactivity.

  • Crystallographic Analysis: Resolve the compound’s crystal structure to elucidate packing interactions and hydrogen-bonding motifs .

  • High-Throughput Screening: Evaluate libraries of thiazole-acetamides against cancer, microbial, and inflammation targets.

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